

# Methyl 6-cyanopicolinate IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 6-cyanopicolinate

Cat. No.: B1452854

[Get Quote](#)

An In-depth Technical Guide to **Methyl 6-Cyanopicolinate** for Advanced Research and Development

## Executive Summary

**Methyl 6-cyanopicolinate** is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal and materials chemistry. Its unique trifunctional structure—comprising a pyridine core, a reactive cyano group, and a versatile methyl ester—offers multiple avenues for synthetic elaboration, making it an invaluable scaffold for the development of complex molecular architectures. This guide provides a comprehensive technical overview of **Methyl 6-cyanopicolinate**, including its nomenclature, physicochemical properties, a validated synthesis protocol, analytical characterization, key applications in drug discovery, and essential safety protocols. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a definitive resource.

## Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. **Methyl 6-cyanopicolinate** is known by several names, which can be a source of ambiguity. The systematic IUPAC name is preferred for formal documentation, while common synonyms are frequently used in supplier catalogs and laboratory shorthand.

The definitive IUPAC name for this compound is Methyl 6-cyanopyridine-2-carboxylate.[\[1\]](#)

Table 1: Chemical Identifiers for **Methyl 6-cyanopicolinate**

| Identifier        | Value  | Source(s)   |
|-------------------|--|---|
| IUPAC Name        | Methyl 6-cyanopyridine-2-carboxylate   | <a href="#">[1]</a>   |
| Common Name       | Methyl 6-cyanopicolinate   | <a href="#">[1]</a>   |
| Synonyms          | 6-Cyano-2-pyridinecarboxylic acid methyl ester, 6-Cyanopicolinic acid methyl ester | <a href="#">[1]</a> <a href="#">[2]</a>   |
| CAS Number        | 98436-83-0   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>                        | <a href="#">[1]</a> <a href="#">[2]</a>   |
| SMILES            | O=C(OC)C1=NC(C#N)=CC=C1  | <a href="#">[2]</a>   |
| InChIKey          | RWTWEJPTYZWMEY-UHFFFAOYSA-N  | <a href="#">[2]</a>   |

## Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. **Methyl 6-cyanopicolinate** is a stable, solid material under standard laboratory conditions.

Table 2: Physicochemical Properties of **Methyl 6-cyanopicolinate**

| Property         | Value   | Source(s)                               |
|------------------|---|---|
| Molecular Weight | 162.15 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance       | White to light yellow solid, powder, or crystals                              |   |
| Melting Point    | 111-113.5 °C  |   |
| Boiling Point    | 320.3 ± 27.0 °C (Predicted)   |   |
| Density          | 1.25 ± 0.1 g/cm³ (Predicted)  |   |
| Storage          | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) | <a href="#">[4]</a>                     |

## Analytical Characterization: A Self-Validating System

Confirmation of the compound's identity and purity is critical. While a publicly available spectrum for this specific compound is not provided, its structure allows for a clear prediction of its  $^1\text{H}$  NMR spectroscopic signature. A validated synthesis should yield a product consistent with these predictions.

- $^1\text{H}$  NMR Spectroscopy (Predicted, 400 MHz,  $\text{CDCl}_3$ ): The spectrum is expected to show four distinct signals:
  - A singlet for the methyl ester protons ( $-\text{OCH}_3$ ) around  $\delta$  4.0 ppm. Based on the spectrum of the parent Methyl picolinate, this is a reasonable estimation.[\[5\]](#)
  - Three signals in the aromatic region ( $\delta$  7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. Based on the known electronic effects and analysis of similar structures like Methyl 6-bromopicolinate[\[6\]](#), the expected pattern would be a triplet and two doublets, with coupling constants characteristic of ortho and meta coupling on a pyridine ring.
- Infrared (IR) Spectroscopy: Key stretches would include a sharp, strong peak for the nitrile ( $\text{C}\equiv\text{N}$ ) group around  $2230\text{ cm}^{-1}$  and a strong carbonyl ( $\text{C}=\text{O}$ ) stretch for the ester around  $1725\text{ cm}^{-1}$ .

- Mass Spectrometry (MS): The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 162.15$ .

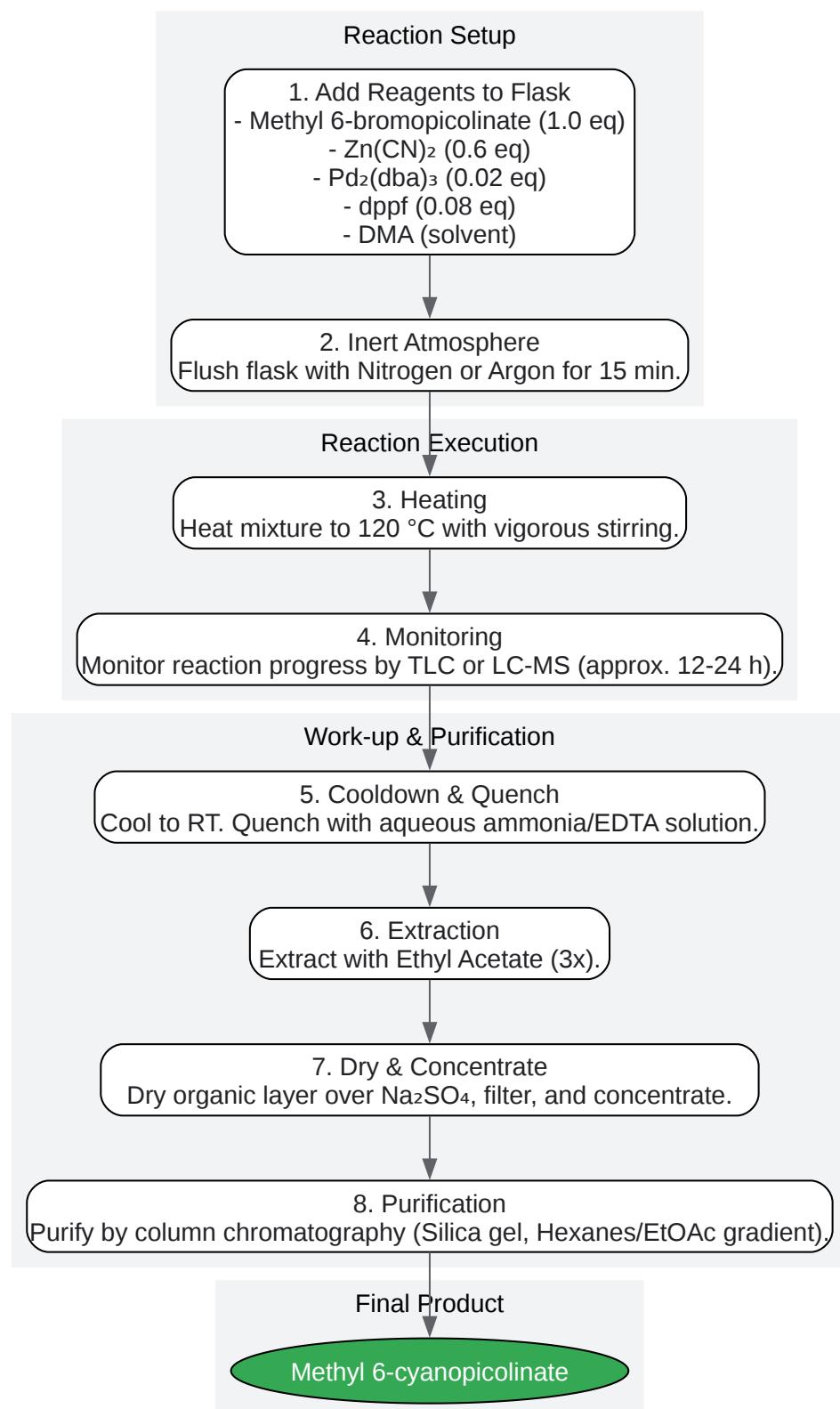
## Synthesis Protocol: Cyanation of Methyl 6-bromopicolinate

The synthesis of **Methyl 6-cyanopicolinate** is most reliably achieved through nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The following protocol utilizes the well-established palladium-catalyzed cyanation of an aryl halide, a method known for its high functional group tolerance and good yields.<sup>[7]</sup> The starting material, Methyl 6-bromopicolinate, is commercially available.

## Rationale and Causality

- Choice of Cyanide Source: Zinc cyanide ( $Zn(CN)_2$ ) is chosen over more acutely toxic alkali metal cyanides (e.g.,  $KCN$ ,  $NaCN$ ). It is less hygroscopic and its covalent nature reduces the concentration of free cyanide ions in solution, enhancing safety and often improving reaction control.<sup>[8]</sup>
- Catalyst System: A palladium(0) source, often generated *in situ* from a Pd(II) precatalyst like  $Pd_2(dbu)_3$ , is essential for the catalytic cycle. The ligand, dppf (1,1'-Bis(diphenylphosphino)ferrocene), is a robust, electron-rich phosphine that stabilizes the palladium center and facilitates the key oxidative addition and reductive elimination steps.
- Solvent and Temperature: A high-boiling polar aprotic solvent like DMA (Dimethylacetamide) is used to ensure all reactants remain in solution and to allow the reaction to be heated sufficiently to overcome the activation energy of the C-Br bond cleavage.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 6-cyanopicolinate**.

## Step-by-Step Methodology

- **Vessel Preparation:** To a flame-dried, 100-mL Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 6-bromopicolinate (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ , 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dpff, 0.08 eq).
- **Atmosphere Control:** Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
- **Solvent Addition:** Add anhydrous dimethylacetamide (DMA) via syringe.
- **Reaction:** Place the flask in a preheated oil bath at 120 °C and stir vigorously.
- **Monitoring:** Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by stirring with a 10% aqueous ammonia solution containing EDTA for 30 minutes to complex the zinc salts.
- **Extraction:** Separate the layers and extract the aqueous phase three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
- **Validation:** Confirm the structure and purity of the isolated white to light-yellow solid using  $^1\text{H}$  NMR, IR, and MS, comparing the data to the expected values outlined in Section 2.1.

## Applications in Drug Discovery and Medicinal Chemistry

The true value of **Methyl 6-cyanopicolinate** lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving

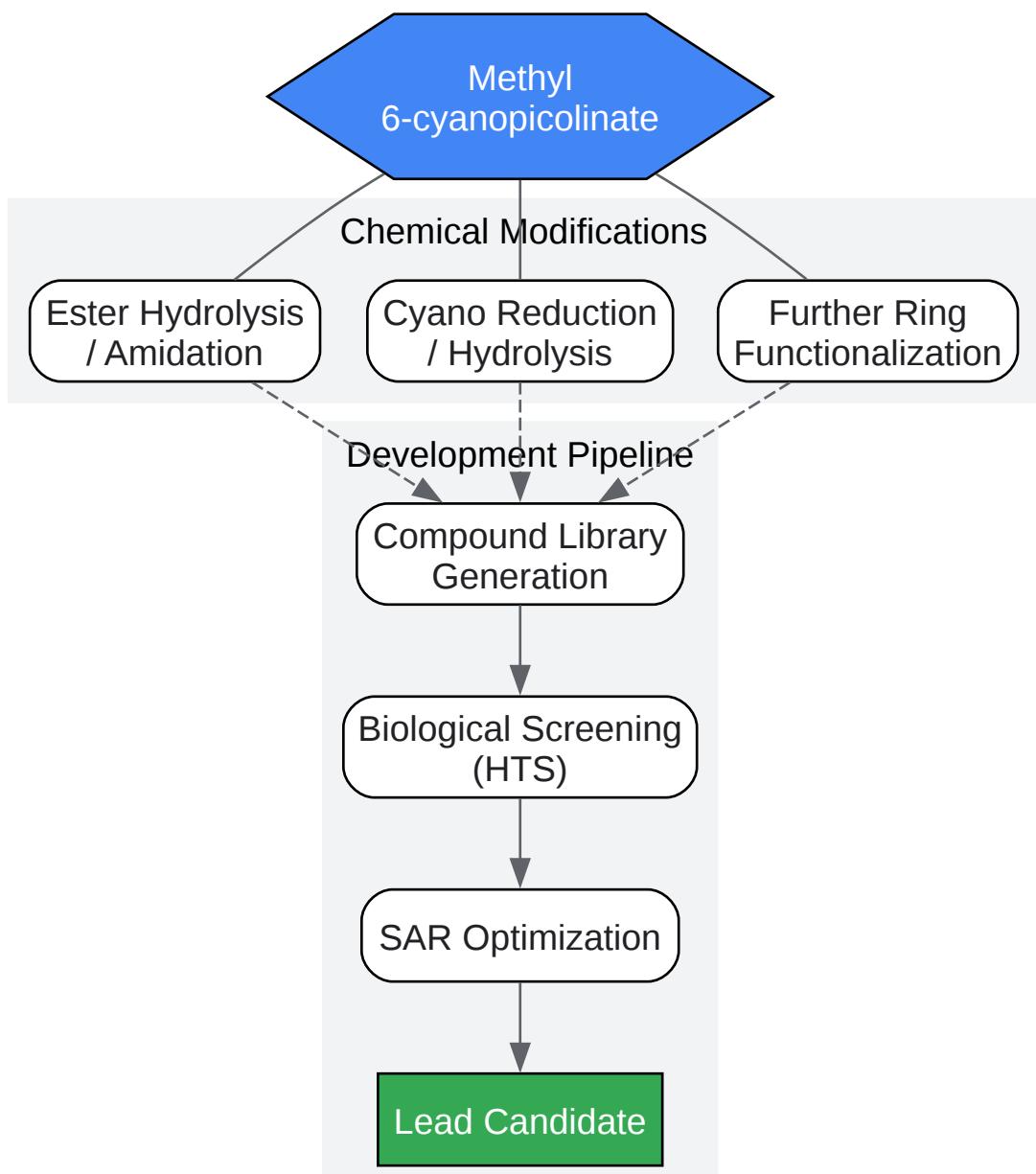
as a versatile starting point for drug discovery programs.[\[9\]](#)[\[10\]](#) The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

## Strategic Value as a Building Block

The three key functional groups of **Methyl 6-cyanopicolinate** each provide a handle for distinct and orthogonal chemical transformations:

- The Cyano Group (C6-position):
  - Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide, which are excellent hydrogen bond donors and acceptors.
  - Reduction: Can be reduced to a primary amine, providing a site for further derivatization (e.g., amidation, sulfonylation).
  - Cyclization: Can participate in cyclization reactions to form fused heterocyclic systems.
- The Methyl Ester (C2-position):
  - Amidation: Can be readily converted to a wide array of amides by reacting with amines, a common strategy for exploring structure-activity relationships (SAR).
  - Hydrolysis: Can be saponified to the corresponding carboxylic acid, improving water solubility or serving as another attachment point.
  - Reduction: Can be reduced to a primary alcohol.
- The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a site of basicity, which is critical for modulating solubility and target engagement.

This multifunctionality allows for the systematic and divergent synthesis of large compound libraries, accelerating the hit-to-lead optimization process in drug development.[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Role of **Methyl 6-cyanopicolinate** as a scaffold.

## Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. **Methyl 6-cyanopicolinate** is classified as an irritant and is harmful if swallowed.

- GHS Hazard Pictogram: GHS07 (Exclamation Mark)

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

## Handling Protocol

- Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
- Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
- After Handling: Wash hands and face thoroughly after handling the material.

## Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow hydrolysis by atmospheric moisture.

## Conclusion

**Methyl 6-cyanopicolinate** is more than a simple chemical reagent; it is a strategic platform for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis, and immense synthetic versatility make it a cornerstone for researchers aiming to construct novel compounds with tailored biological or material properties. By understanding the principles governing its reactivity and handling it with the requisite care, scientists can fully leverage this powerful building block to accelerate discovery and development programs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]
- 2. 98436-83-0 | Methyl 6-cyanopicolinate | Esters | Ambeed.com [ambeed.com]
- 3. rsc.org [rsc.org]
- 4. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [chemicalbook.com]
- 5. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]
- 6. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 9. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Methyl 6-cyanopicolinate IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1452854#methyl-6-cyanopicolinate-iupac-name-and-synonyms>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)